molecular formula C14H13F3N2O B2392245 N-(1-cyanocyclobutyl)-2-[4-(trifluoromethyl)phenyl]acetamide CAS No. 1280975-61-2

N-(1-cyanocyclobutyl)-2-[4-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2392245
CAS No.: 1280975-61-2
M. Wt: 282.266
InChI Key: OAXNRUAKCIHBQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-cyanocyclobutyl)-2-[4-(trifluoromethyl)phenyl]acetamide is a chemical compound that features a cyanocyclobutyl group and a trifluoromethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyanocyclobutyl)-2-[4-(trifluoromethyl)phenyl]acetamide typically involves the reaction of a cyanocyclobutyl derivative with a trifluoromethylphenyl acetamide precursor. The reaction conditions often include the use of a suitable solvent, such as dichloromethane or tetrahydrofuran, and a catalyst, such as a Lewis acid or a base, to facilitate the reaction. The reaction is usually carried out under an inert atmosphere to prevent any unwanted side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyanocyclobutyl)-2-[4-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or organolithium compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution can result in various functionalized derivatives.

Scientific Research Applications

N-(1-cyanocyclobutyl)-2-[4-(trifluoromethyl)phenyl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of N-(1-cyanocyclobutyl)-2-[4-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyanocyclobutyl group and the trifluoromethylphenyl group can interact with the active sites of enzymes, leading to inhibition or modulation of their activity. The compound may also affect signaling pathways by binding to receptors and altering their function.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-cyanocyclobutyl)-2-[4-(fluoromethyl)phenyl]acetamide
  • N-(1-cyanocyclobutyl)-2-[4-(chloromethyl)phenyl]acetamide
  • N-(1-cyanocyclobutyl)-2-[4-(bromomethyl)phenyl]acetamide

Uniqueness

N-(1-cyanocyclobutyl)-2-[4-(trifluoromethyl)phenyl]acetamide is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. The trifluoromethyl group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(1-cyanocyclobutyl)-2-[4-(trifluoromethyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F3N2O/c15-14(16,17)11-4-2-10(3-5-11)8-12(20)19-13(9-18)6-1-7-13/h2-5H,1,6-8H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAXNRUAKCIHBQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C#N)NC(=O)CC2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.